3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound featuring a trifluoromethyl group, a sulfonyl group, and an azetidine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: Radical trifluoromethylation is a common method for incorporating the trifluoromethyl group into organic molecules.
Coupling with Pyridine: The final step involves coupling the azetidine intermediate with a pyridine derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their function. The azetidine ring provides structural rigidity, which may be crucial for binding specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic Acid: Used in similar coupling reactions but lacks the azetidine and pyridine components.
Pyridine Derivatives: Various pyridine-based compounds are used in medicinal chemistry, but they may not have the same functional groups.
Azetidine Derivatives: Compounds containing the azetidine ring are known for their biological activity but may differ in other functional groups.
Uniqueness
3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is unique due to the combination of its trifluoromethyl, sulfonyl, and azetidine groups attached to a pyridine ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c16-15(17,18)11-3-1-5-14(7-11)24(21,22)20-9-13(10-20)23-12-4-2-6-19-8-12/h1-8,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLNZNKEPRZQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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